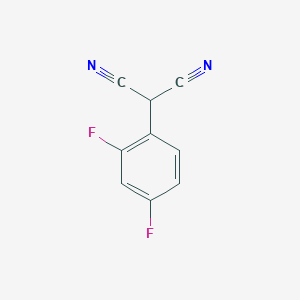

2-(2,4-Difluorophenyl)propanedinitrile

Description

Foundational Significance of Malononitrile (B47326) Derivatives

Malononitrile (propanedinitrile), the parent compound of this class, is a highly reactive C-H acid due to the presence of two electron-withdrawing nitrile groups. This inherent reactivity makes it a valuable building block in a multitude of organic reactions. organic-chemistry.orgorganic-chemistry.org Malononitrile and its derivatives are particularly prominent in multicomponent reactions (MCRs), where their ability to readily form carbanions is exploited to construct diverse heterocyclic systems. acs.org These reactions are often characterized by high atom economy and procedural simplicity, aligning with the principles of green chemistry.

The versatility of malononitrile derivatives is further demonstrated by their role as precursors in the synthesis of a wide range of compounds, including pyridines, pyrans, and other heterocycles of significant biological and pharmaceutical importance. acs.org The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a classic and widely utilized reaction involving malononitrile. This reaction is instrumental in the formation of carbon-carbon double bonds and serves as a gateway to a vast library of functionalized molecules.

Academic Contextualization of Aryl-Substituted Propanedinitrile Scaffolds

The introduction of an aryl substituent onto the propanedinitrile scaffold, as seen in 2-(2,4-Difluorophenyl)propanedinitrile, significantly expands the chemical space and potential applications of these compounds. Aryl groups can modulate the electronic properties and steric environment of the molecule, thereby influencing its reactivity and biological activity.

In the realm of medicinal chemistry, the incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance pharmacological properties. acs.org Fluorine's high electronegativity and relatively small size can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. Consequently, fluorinated aryl-substituted propanedinitriles are of considerable interest as potential therapeutic agents. The 2,4-difluorophenyl moiety, in particular, is a common feature in many biologically active compounds.

The synthesis of aryl-substituted propanedinitriles is an active area of research, with various catalytic and non-catalytic methods being developed to achieve efficient and selective C-C bond formation. These synthetic endeavors are crucial for accessing novel compounds for biological screening and materials science applications.

Chemical Profile of this compound

While dedicated, in-depth research on this compound is not extensively available in peer-reviewed literature, its chemical properties can be inferred from the general characteristics of related aryl-substituted malononitriles and commercial supplier data.

| Property | Value |

| Molecular Formula | C₉H₄F₂N₂ |

| Molecular Weight | 178.14 g/mol |

| Appearance | White to off-white powder/crystals |

| Solubility | Likely soluble in common organic solvents such as acetone, acetonitrile, and dichloromethane. |

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound is expected to be the Knoevenagel condensation of 2,4-difluorobenzaldehyde (B74705) with malononitrile. This reaction is typically catalyzed by a base, such as piperidine (B6355638) or an alkali metal hydroxide.

The mechanism involves the deprotonation of malononitrile by the base to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 2,4-difluorobenzaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the unsaturated product, 2-(2,4-Difluorobenzylidene)malononitrile. The reduction of this intermediate would then lead to the saturated this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2/c10-7-1-2-8(9(11)3-7)6(4-12)5-13/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLHIJMILJMKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,4 Difluorophenyl Propanedinitrile and Its Structural Analogs

Direct Synthetic Approaches to 2-(2,4-Difluorophenyl)propanedinitrile

Direct synthetic routes to this compound, also known as (2,4-difluorobenzylidene)malononitrile, primarily involve the formation of the carbon-carbon double bond connecting the difluorophenyl ring and the malononitrile (B47326) moiety. Condensation reactions and multi-component strategies are the most common and effective methods employed for this purpose.

Condensation Reactions Involving Malononitrile Precursors

The Knoevenagel condensation is a cornerstone reaction for the synthesis of this compound. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, malononitrile, with a carbonyl compound, 2,4-difluorobenzaldehyde (B74705). The reaction proceeds through the formation of a carbanion from malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the desired α,β-unsaturated dinitrile.

A variety of catalysts and reaction conditions have been explored to optimize the synthesis of 2-(2,4-difluorobenzylidene)malononitrile. These include the use of basic catalysts such as piperidine (B6355638), ammonium (B1175870) acetate, and potassium fluoride (B91410) on alumina. Solvent-free conditions, often coupled with microwave irradiation, have been shown to be effective, leading to high yields and short reaction times. For instance, the reaction of 2,4-difluorobenzaldehyde with malononitrile in the presence of a catalytic amount of piperidine in ethanol (B145695) at room temperature affords the product in good yield.

| Aldehyde | Reagents | Catalyst | Solvent | Conditions | Yield (%) |

| 2,4-Difluorobenzaldehyde | Malononitrile | Piperidine | Ethanol | Room Temperature | >90 |

| 2,4-Difluorobenzaldehyde | Malononitrile | Ammonium Acetate | Toluene | Reflux | 85-95 |

| 2,4-Difluorobenzaldehyde | Malononitrile | KF/Alumina | None | Microwave (350W) | 92 |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While a specific one-pot, multi-component synthesis of this compound from simpler precursors is not extensively documented, the principles of MCRs are often applied to the synthesis of its more complex derivatives.

For example, a one-pot synthesis of highly substituted pyridines or pyrimidines can involve the reaction of 2,4-difluorobenzaldehyde, malononitrile, and another active methylene compound or an amine in the presence of a suitable catalyst. In these reactions, the initial formation of 2-(2,4-difluorobenzylidene)malononitrile is a key intermediate step that then undergoes further in-situ reactions.

Synthetic Pathways to Related Difluorophenyl-Substituted Propanedinitrile Derivatives

The versatile reactivity of the 2-(2,4-difluorobenzylidene)malononitrile core allows for its elaboration into a wide array of more complex difluorophenyl-substituted propanedinitrile derivatives, particularly heterocyclic structures.

Heterocyclic Ring Formation Incorporating the Malononitrile Moiety

The activated double bond and the two nitrile groups in 2-(2,4-difluorobenzylidene)malononitrile make it an excellent Michael acceptor and a precursor for various cyclization reactions. This reactivity has been exploited in the synthesis of a diverse range of heterocyclic compounds.

Synthesis of Pyridine (B92270) Derivatives: The reaction of 2-(2,4-difluorobenzylidene)malononitrile with other active methylene compounds in the presence of a base can lead to the formation of highly functionalized pyridine derivatives. For instance, the reaction with a second equivalent of malononitrile in the presence of a base can lead to substituted 2-amino-3,5-dicyanopyridines.

Synthesis of Thiophene Derivatives (Gewald Reaction): The Gewald reaction provides a straightforward route to 2-aminothiophenes. This multi-component reaction involves the condensation of an α-cyano-α,β-unsaturated compound like 2-(2,4-difluorobenzylidene)malononitrile with elemental sulfur and a compound containing an active methylene group in the presence of a base.

Synthesis of Pyrimidine (B1678525) Derivatives: Substituted pyrimidines can be synthesized through the reaction of 2-(2,4-difluorobenzylidene)malononitrile with amidines or guanidines. The reaction proceeds via an initial Michael addition followed by cyclization and aromatization.

| Heterocycle | Reactants | Catalyst/Base |

| 2-Aminopyridine | 2-(2,4-Difluorobenzylidene)malononitrile, Malononitrile | Piperidine |

| 2-Aminothiophene | 2-(2,4-Difluorobenzylidene)malononitrile, Ethyl Cyanoacetate, Sulfur | Morpholine |

| 4-Aminopyrimidine | 2-(2,4-Difluorobenzylidene)malononitrile, Guanidine (B92328) | Sodium Ethoxide |

Synthetic Routes via Precursor Derivatization

An alternative strategy for the synthesis of this compound and its analogs involves the modification of precursors that already contain the 2,4-difluorophenyl moiety. A key precursor in this approach is 2-(2,4-difluorophenyl)acetonitrile.

This precursor can be synthesized from 2,4-difluorobenzyl chloride or bromide via nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. Once 2-(2,4-difluorophenyl)acetonitrile is obtained, it can be further functionalized. For example, it can undergo a base-mediated reaction with a suitable electrophile to introduce the second nitrile group, although this is a less common route compared to the Knoevenagel condensation.

A more prevalent approach is the derivatization of the active methylene group of 2-(2,4-difluorophenyl)acetonitrile to form other functional groups which can then be converted to the propanedinitrile. For instance, condensation of 2-(2,4-difluorophenyl)acetonitrile with an appropriate electrophile can introduce a group that can be subsequently transformed into a nitrile.

| Precursor | Reagents | Product |

| 2,4-Difluorobenzyl chloride | Sodium Cyanide | 2-(2,4-Difluorophenyl)acetonitrile |

| 2-(2,4-Difluorophenyl)acetonitrile | Base, Cyanogen Chloride | This compound |

Based on a comprehensive search for scientific literature, detailed computational chemistry investigations specifically focused on the compound “this compound” are not available in publicly accessible research. While the methodologies outlined in the query—such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), Molecular Electrostatic Potential (MEP) mapping, and Hirshfeld surface analysis—are standard computational techniques, their application to this particular molecule has not been documented in the available scientific papers.

Therefore, it is not possible to provide the requested data tables and detailed research findings for the specified subsections, as the source information for "this compound" does not appear to be published. Generating such an article without specific studies on the compound would require speculative data and would not adhere to the principles of scientific accuracy.

Reaction Mechanisms and Chemical Transformations

Elucidation of Knoevenagel Condensation Mechanisms

The Knoevenagel condensation is a cornerstone reaction for compounds containing an active methylene (B1212753) group, such as 2-(2,4-Difluorophenyl)propanedinitrile. wikipedia.org This reaction involves the nucleophilic addition of a carbanion to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated dinitrile derivative. wikipedia.org The mechanism is generally catalyzed by a weak base, such as an amine.

The key steps of the mechanism are as follows:

Carbanion Formation: A weak base abstracts a proton from the α-carbon of this compound. The presence of two nitrile groups and the inductive effect of the difluorophenyl ring significantly increases the acidity of this proton, facilitating the formation of a resonance-stabilized carbanion even with a mild base. nih.gov

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral intermediate. nih.gov

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form an aldol-type addition product.

Dehydration: The aldol (B89426) intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated C=C double bond. This step is often spontaneous or promoted by heat or acid/base catalysis and drives the reaction to completion.

| Step | Description | Intermediate Structure |

| 1 | Deprotonation of the active methylene group by a base (B:). | Resonance-stabilized carbanion. |

| 2 | Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde. | Tetrahedral alkoxide intermediate. |

| 3 | Protonation of the alkoxide by the conjugate acid of the base (BH+). | Aldol addition product. |

| 4 | Elimination of a water molecule to form the final α,β-unsaturated product. | Final conjugated product. |

This interactive table outlines the stepwise mechanism of the Knoevenagel condensation.

The reaction rate and yield are influenced by the nature of the carbonyl compound, the catalyst, and the reaction conditions. Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater electrophilicity. libretexts.org

Nucleophilic Addition Pathways of the Propanedinitrile Moiety

The carbanion generated from this compound is a versatile nucleophile that can participate in addition reactions beyond the Knoevenagel condensation. libretexts.org Its reactivity allows for the formation of various carbon-carbon bonds.

One significant pathway is the Michael addition (or conjugate addition). In this reaction, the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. This 1,4-addition pathway leads to the formation of a new C-C bond and generates a more complex molecular scaffold. The mechanism proceeds via the attack of the propanedinitrile carbanion on the electrophilic double bond, forming an enolate intermediate which is subsequently protonated.

The general versatility of the propanedinitrile carbanion as a nucleophile is summarized in the following table:

| Reaction Type | Electrophile | Resulting Product Class |

| Knoevenagel Condensation | Aldehydes, Ketones | α,β-Unsaturated dinitriles |

| Michael Addition | α,β-Unsaturated esters, ketones, nitriles | 1,5-Dinitrile compounds |

| Nucleophilic Substitution | Alkyl halides | α-Alkylated dinitriles |

| Acylation | Acyl chlorides, Anhydrides | α-Acylated dinitriles (β-ketodinitriles) |

This interactive table showcases the diverse nucleophilic addition pathways of the propanedinitrile moiety.

In all these reactions, the 2,4-difluorophenyl group modulates the nucleophilicity of the carbanion. While its electron-withdrawing nature stabilizes the carbanion, making it less basic, it remains a sufficiently strong nucleophile to react with a wide range of electrophiles. masterorganicchemistry.com

Cyclization Reactions Leading to Novel Heterocyclic Systems

This compound is a valuable building block for the synthesis of various heterocyclic compounds. nih.gov The reactions often proceed through a tandem sequence, beginning with a Knoevenagel condensation or a Michael addition, followed by an intramolecular cyclization. The resulting products are often highly functionalized and possess potential biological activity.

For example, the Knoevenagel product formed from the reaction of this compound with an appropriate carbonyl compound can undergo subsequent cyclization. A well-known example is the Gewald reaction , where a ketone or aldehyde reacts with an α-cyanoester (or in this case, a dinitrile) and elemental sulfur in the presence of a base to form a substituted 2-aminothiophene.

Similarly, reactions with dinucleophiles can lead to the formation of various six-membered heterocyclic rings. For instance, the reaction of Knoevenagel adducts with compounds containing amidine or guanidine (B92328) functionalities can lead to the synthesis of pyrimidine (B1678525) derivatives. The initial step is typically a Michael addition of the dinucleophile to the electron-deficient double bond of the Knoevenagel product, followed by intramolecular cyclization and tautomerization. researchgate.net

| Reactant Partner | Intermediate Type | Resulting Heterocycle |

| Sulfur / Amine (Gewald) | Thioamide intermediate | Substituted Thiophene |

| Amidine / Guanidine | Michael adduct | Substituted Pyrimidine |

| Hydrazine derivatives | Michael adduct | Substituted Pyridazine or Pyrazole |

| Malononitrile (B47326) dimer | Michael adduct | Substituted Pyridine (B92270) researchgate.net |

This interactive table summarizes potential cyclization pathways to form novel heterocyclic systems.

Derivatization Strategies and Functional Group Interconversions

The functional groups within this compound, particularly the two nitrile groups, can be chemically transformed to introduce new functionalities. ub.edu These interconversions significantly expand the synthetic utility of the parent compound.

Hydrolysis of Nitrile Groups: The nitrile groups can be hydrolyzed under acidic or basic conditions. Partial hydrolysis typically yields a cyano-amide, while complete hydrolysis of both nitrile groups produces a dicarboxylic acid. These transformations allow for the introduction of amide and carboxylic acid functionalities, which are common in pharmaceuticals and other functional materials.

Reduction of Nitrile Groups: The nitrile groups can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. imperial.ac.ukvanderbilt.edu This conversion provides access to diamine derivatives, which are important precursors for the synthesis of polymers and other complex molecules.

Cycloaddition Reactions of Nitrile Groups: The nitrile groups can participate in cycloaddition reactions. For example, the reaction with azides (e.g., sodium azide) can lead to the formation of tetrazole rings, a common heterocyclic motif in medicinal chemistry. rsc.org This [3+2] cycloaddition is a powerful method for constructing nitrogen-rich heterocycles.

The following table details common functional group interconversions for the nitrile moieties:

| Reagent(s) | Transformation | Product Functional Group |

| H₂O, H⁺ or OH⁻ (controlled) | Partial Hydrolysis | Cyano-amide |

| H₂O, H⁺ or OH⁻ (excess) | Complete Hydrolysis | Dicarboxylic acid |

| LiAlH₄ or H₂, Catalyst | Reduction | Diamine |

| NaN₃, Lewis acid | [3+2] Cycloaddition | Bis-tetrazole |

This interactive table illustrates key derivatization strategies for the propanedinitrile functional groups.

These derivatization strategies highlight the versatility of this compound as a platform molecule for accessing a wide array of more complex structures.

Potential Applications in Advanced Organic Materials and Synthetic Chemistry

Role as Precursors for Optoelectronic Materials

The strong electron-withdrawing nature of the dinitrile group makes malononitrile (B47326) derivatives valuable components in the design of organic electronic materials. These materials often rely on a donor-π-acceptor (D-π-A) architecture to facilitate charge separation and transport, which are critical processes in optoelectronic devices.

While direct studies featuring 2-(2,4-Difluorophenyl)propanedinitrile in OLEDs and DSSCs are not prominent in the literature, the functional utility of the broader malononitrile class of compounds is well-documented. Malononitrile derivatives are frequently incorporated as the electron-acceptor moiety in fluorescent materials and sensitizing dyes.

For instance, the compound 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) has been synthesized and successfully used as a low molecular weight material in the emissive layer of an OLED. issr-journals.orgresearchgate.net This molecule demonstrated efficient solid-state emission and electroluminescence, showcasing the capability of the malononitrile core to function effectively in optoelectronic devices. issr-journals.orgresearchgate.net

In the context of Dye-Sensitized Solar Cells (DSSCs), the acceptor group plays a crucial role in the intramolecular charge transfer of the dye and the injection of electrons into the semiconductor's conduction band (e.g., TiO₂). Theoretical studies using Density Functional Theory (DFT) have investigated how conjugated nitrile structures, acting as acceptor moieties, influence the photovoltaic properties of DSSCs. uni-regensburg.de These studies suggest that nitrile-based acceptors can be engineered to lower the energy gap of the dye, broaden the absorption spectrum, and facilitate efficient charge transfer, all of which are desirable for high-efficiency solar cells. uni-regensburg.de

Given these precedents, this compound could serve as a valuable precursor for creating novel dyes and emissive materials. The presence of the electron-withdrawing 2,4-difluorophenyl ring could further enhance the acceptor strength of the malononitrile unit, potentially leading to materials with improved performance characteristics for OLED and DSSC applications.

Table 1: Performance of a Related Malononitrile Derivative in an OLED Device

| Compound | Device Threshold Voltage (V) | Luminance (cd m⁻²) |

| HEMABM | ~1.0 | 1300 |

| MEH-PPV (polymer reference) | ~1.0 | 2600 |

| Data sourced from a study on 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM). issr-journals.orgresearchgate.net |

Organic materials with significant non-linear optical (NLO) properties are in demand for applications in telecommunications, data storage, and optical signal processing. researchgate.net High molecular hyperpolarizability, a measure of NLO activity, is often found in molecules with a donor-π-acceptor framework that facilitates intramolecular charge transfer. researchgate.net

The malononitrile group is recognized as a powerful electron acceptor for NLO chromophores. researchgate.net Research into related compounds, such as 2-(4-chlorobenzylidene) malononitrile and 2-(pyranoquinolin-4-yl)malononitrile, has demonstrated that these molecules possess promising NLO properties. nih.govnih.gov Theoretical and experimental studies, including Z-scan techniques, have been used to characterize their non-linear refractive index and third-order susceptibility. nih.gov

Compounds containing a 2,6-dicyanoaniline scaffold, which can be synthesized from malononitrile building blocks, have also been identified as potential NLO materials. mdpi.com The combination of the strong accepting power of the malononitrile unit and the electronic influence of the conjugated system makes these derivatives promising candidates. Although this compound itself has not been extensively characterized for NLO properties, its structure is consistent with the design principles for NLO materials, suggesting it could be a precursor for new NLO-active compounds.

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Malononitrile and its derivatives are widely recognized as versatile C2 building blocks in organic synthesis due to the reactivity of the active methylene (B1212753) group flanked by two nitrile functions. issr-journals.org This reactivity allows it to participate in a wide array of carbon-carbon bond-forming reactions, including Knoevenagel condensations, Michael additions, and various cyclization and annulation strategies to construct complex heterocyclic systems. mdpi.comchemrxiv.orgrsc.org

The compound this compound is particularly valuable as it allows for the direct introduction of the 2,4-difluorophenyl moiety into a target molecule. This is significant because the incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.

Research has shown that malononitrile readily reacts with various substrates. For example, it undergoes reactions with acylethynylpyrroles to create a diverse range of products, including 2-(3-amino-2,4-dicyanophenyl)pyrroles and pyrrolyldienols, demonstrating its utility in synthesizing complex, functionalized arylpyrroles. mdpi.com It is also used in multicomponent reactions, such as the synthesis of 5-cyano-2-pyridinone derivatives from arylaldehydes and dicarbonyl compounds. rug.nl

Therefore, this compound serves as a key intermediate for the synthesis of:

Fluorinated Heterocycles: Pyridines, pyrimidines, pyrroles, and other ring systems incorporating the 2,4-difluorophenyl group.

Pharmaceutical Intermediates: The 2,4-difluorophenyl structural motif is present in numerous active pharmaceutical ingredients.

Advanced Materials: As a precursor for creating the more complex molecules discussed in the previous sections for optoelectronic and NLO applications.

Table 2: Examples of Reactions Involving the Malononitrile Core

| Reaction Type | Reactants | Product Class |

| Knoevenagel Condensation | Aldehydes/Ketones + Malononitrile | Benzylidenemalononitriles |

| Michael Addition/Cyclization | Acylethynylpyrroles + Malononitrile | Arylpyrroles, Pyrrolizines |

| Multicomponent Reaction | Arylaldehyde + Dicarbonyl + Malononitrile | Dihydropyridones |

| Annulation | Enaminones + Malononitrile | Dihydropyridazines |

| This table illustrates the general reactivity of the malononitrile functional group, which is central to the synthetic utility of this compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.